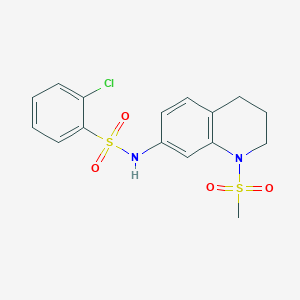

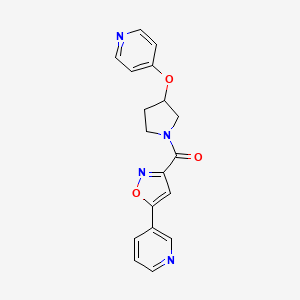

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide” is a chemical compound that falls under the category of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, Cumaoğlu et al. (2015) synthesized compounds bearing a sulfonamide fragment and evaluated their in vitro anticancer activity, discovering significant reductions in cell proliferation and induction of pro-apoptotic genes through the activation of p38 and ERK pathways Cumaoğlu, A., Dayan, S., Agkaya, A. O., Ozkul, Z., & Ozpozan, N. (2015). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 413-419..

Antimicrobial Applications

Another study focused on the synthesis of quinoline clubbed with sulfonamide moiety to create compounds intended as antimicrobial agents. The synthesized compounds displayed significant activity against Gram-positive bacteria, highlighting the potential of sulfonamide derivatives in combating microbial infections [Source not available].

Herbicidal Use

Chlorsulfuron, a derivative involving a sulfonamide group, is used as a herbicide for weed control in cereals. The compound inhibits plant cell division, showcasing the application of sulfonamide derivatives in agriculture to manage weed growth Ray, T. (1982). The mode of action of chlorsulfuron: A new herbicide for cereals. Pesticide Biochemistry and Physiology, 17(1), 10-17..

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamide derivatives have been explored for their potential to inhibit carbonic anhydrase isozymes, which are involved in various physiological processes. The inhibition of these isozymes by sulfonamide derivatives suggests their utility in developing treatments for conditions where carbonic anhydrase activity is implicated Al-Sanea, M. M., Elkamhawy, A., Paik, S., Bua, S., Lee, S. H., Abdelgawad, M., Eldehna, W. M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1457-1464..

Orientations Futures

The future directions for research on “2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide” and other quinoline derivatives could involve further exploration of their therapeutic potential . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-8-9-13(11-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJHRLXLUBBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)